molecular formula C49H34N2 B3287909 3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine CAS No. 848679-59-4

3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine

Cat. No. B3287909
CAS RN: 848679-59-4
M. Wt: 650.8 g/mol
InChI Key: CLQHCVMTCUDFGJ-UHFFFAOYSA-N
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Description

3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine, commonly known as spiro-OMeTAD, is a hole-transporting material (HTM) widely used in perovskite solar cells. It is a small organic molecule with a spiro-structured core and phenyl groups attached to the nitrogen atoms. Spiro-OMeTAD has attracted significant attention due to its high efficiency in charge transport and stability under ambient conditions.

Scientific Research Applications

Spiro-OMeTAD is widely used as a hole-transporting material in perovskite solar cells. Perovskite solar cells have shown high efficiency and low cost, making them a promising candidate for renewable energy. Spiro-OMeTAD has been found to improve the performance and stability of perovskite solar cells by facilitating charge transport and reducing recombination. In addition, spiro-OMeTAD has also been used in other optoelectronic devices, such as light-emitting diodes and photodetectors.

Mechanism of Action

The mechanism of action of spiro-OMeTAD in perovskite solar cells involves the formation of a p-n junction at the interface between the perovskite layer and the 3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine layer. The spiro-OMeTAD molecules act as hole acceptors, receiving holes generated by the perovskite layer and transporting them to the electrode. The phenyl groups attached to the nitrogen atoms of spiro-OMeTAD enhance its solubility and stability, while the spiro-structured core reduces the possibility of charge recombination.
Biochemical and Physiological Effects
Spiro-OMeTAD is not intended for biological applications and has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and biodegradability, making it a safer alternative to other 3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamines.

Advantages and Limitations for Lab Experiments

The advantages of using spiro-OMeTAD as an 3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine in perovskite solar cells include high efficiency, stability, and low cost. Spiro-OMeTAD can also be easily synthesized and modified for improved performance. However, spiro-OMeTAD has limitations in terms of its solubility and conductivity, which can affect the performance of perovskite solar cells. In addition, the high cost of spiro-OMeTAD compared to other 3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamines is a disadvantage for large-scale production.

Future Directions

Future research on spiro-OMeTAD can focus on improving its performance in perovskite solar cells by modifying its chemical structure and optimizing its synthesis method. In addition, spiro-OMeTAD can be further studied for its potential applications in other optoelectronic devices. The toxicity and biodegradability of spiro-OMeTAD can also be investigated for its potential use in biomedical applications. Finally, the development of low-cost and scalable synthesis methods for spiro-OMeTAD can make it more accessible for large-scale production and commercialization.

properties

IUPAC Name

3-N,3-N,6-N,6-N-tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H34N2/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-47-43(33-39)44-34-40(51(37-21-9-3-10-22-37)38-23-11-4-12-24-38)30-32-48(44)49(47)45-27-15-13-25-41(45)42-26-14-16-28-46(42)49/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQHCVMTCUDFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5(C6=C4C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9C1=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3,N3,N6,N6-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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